molecular formula C12H8O4 B565719 8-Methoxy-d3 Psoralen CAS No. 1246819-63-5

8-Methoxy-d3 Psoralen

Cat. No. B565719
Key on ui cas rn: 1246819-63-5
M. Wt: 220.20 g/mol
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US05919935

Procedure details

8-methoxypsoralen (4.32 g, 20.0 mmol), obtained from Aldrich Chemical Company was dissolved in tetrahydrofuran (50 mL). To the mixture was added dropwise, with stirring, elemental bromine (4.0 g, 25 mmol) over 20 min at room temperature. The reaction mixture turned red when bromine was added. Precipitate appeared in 5 min. Extra bromine was consumed by solvent tetrahydrofuran in an extended 2 hr stirring or by the addition of 10% sodium thiosulfate solution. The crude product was collected by filtration and was purified with recrystallization from ethanol to give the product 5-bromo-8-methoxypsoralen (5.38 g, 91% yield) as a white solid. mp 178-80° C. 1H--NMR (DMSO(dimethylsulfoxide)--d6, ppm): 8.22(d, J=2.2 Hz, 1H), 8.11 (d, J=9.9 Hz, 1H),7.01(d,J=2.2 Hz, 1H),6.53(d, J=9.9 Hz, 1H),4.17(s,3H).
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:12][C:13]([CH:15]=[CH:16][C:10]=2[CH:9]=[C:5]2[CH:6]=[CH:7][O:8][C:4]=12)=[O:14].[Br:17]Br>O1CCCC1>[CH3:1][O:2][C:3]1[C:11]2[O:12][C:13]([CH:15]=[CH:16][C:10]=2[C:9]([Br:17])=[C:5]2[CH:6]=[CH:7][O:8][C:4]=12)=[O:14]

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added dropwise
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Extra bromine was consumed by solvent tetrahydrofuran in an extended 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring or by the addition of 10% sodium thiosulfate solution
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
CUSTOM
Type
CUSTOM
Details
was purified with recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C2C(=C(C3=C1OC(=O)C=C3)Br)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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